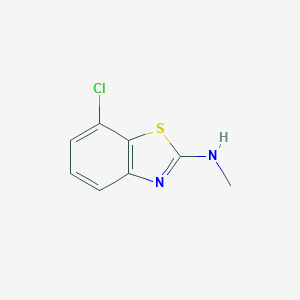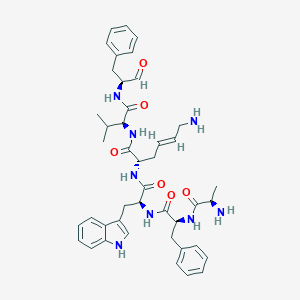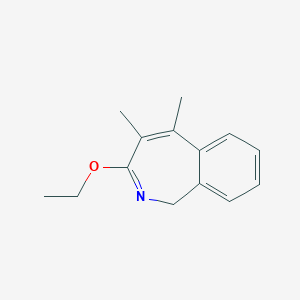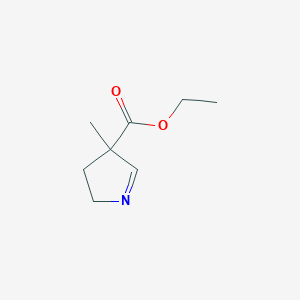
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate, also known as EMP, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is not well understood. However, it is believed that Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate acts as a nucleophile and reacts with various electrophilic compounds to form covalent adducts. This reaction may lead to the inhibition of various enzymes and proteins, which could explain the biological activity of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate.
Biochemische Und Physiologische Effekte
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activity. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and cyclooxygenase, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in lab experiments include its high yield and purity, as well as its versatility in the synthesis of various organic compounds. However, the limitations of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate. One direction is to gain a better understanding of its mechanism of action and its interaction with various biomolecules. Another direction is to explore the potential use of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate with improved biological activity and reduced toxicity could be an interesting avenue for future research.
Conclusion:
In conclusion, Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to provide a reliable and efficient process. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, and has been used in the synthesis of various organic compounds. However, its potential toxicity and the lack of understanding of its mechanism of action are limitations that need to be addressed. Future research directions include gaining a better understanding of its mechanism of action and exploring its potential use in drug development.
Synthesemethoden
The synthesis of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a multi-step process that involves the reaction of 4-methyl-2,3-dihydropyrrole with ethyl chloroformate. The resulting compound is then hydrolyzed to obtain Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in high yield and purity. This synthesis method has been widely used in the preparation of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate and has been optimized to provide a reliable and efficient process.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the preparation of pyrrole-based natural products, such as alkaloids and terpenes. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been used in the synthesis of various pharmaceuticals, including antitumor agents, anti-inflammatory drugs, and antimicrobial agents.
Eigenschaften
CAS-Nummer |
148028-68-6 |
|---|---|
Produktname |
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
LBFQSQJSXHTBCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN=C1)C |
Kanonische SMILES |
CCOC(=O)C1(CCN=C1)C |
Synonyme |
2H-Pyrrole-4-carboxylicacid,3,4-dihydro-4-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



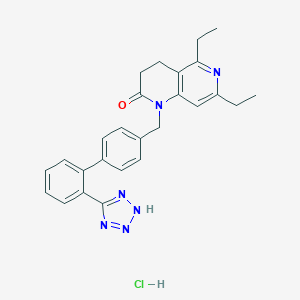
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
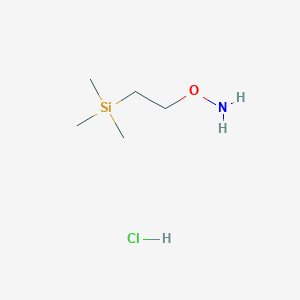
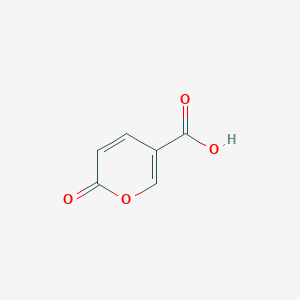
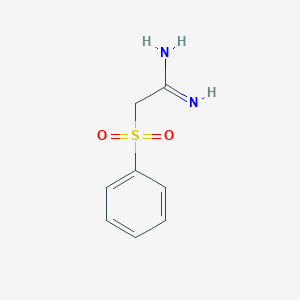
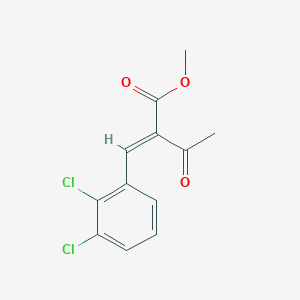
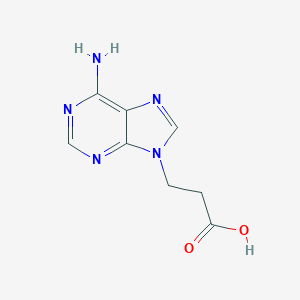
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

